molecular formula C7H8N2 B8809509 benzylidenehydrazine

benzylidenehydrazine

Cat. No.: B8809509
M. Wt: 120.15 g/mol
InChI Key: CRKDNNLDFYKBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzylidenehydrazine is an organic compound formed by the reaction of benzaldehyde with hydrazine. It is characterized by the presence of an azomethine group (-NHN=CH-) and is widely studied for its diverse chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: benzylidenehydrazine can be synthesized through the condensation reaction of benzaldehyde with hydrazine. The reaction typically involves mixing equimolar amounts of benzaldehyde and hydrazine in an organic solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the hydrazone. The reaction can be represented as follows:

C6H5CHO+H2NNH2C6H5CH=N-NH2+H2O\text{C}_6\text{H}_5\text{CHO} + \text{H}_2\text{NNH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH=N-NH}_2 + \text{H}_2\text{O} C6​H5​CHO+H2​NNH2​→C6​H5​CH=N-NH2​+H2​O

Industrial Production Methods: In industrial settings, the production of benzaldehyde, hydrazone may involve more efficient and scalable methods such as mechanochemical synthesis or solid-state melt reactions. These methods offer advantages in terms of reaction time, yield, and environmental impact .

Chemical Reactions Analysis

Types of Reactions: benzylidenehydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzaldehyde azine.

    Reduction: It can be reduced to form benzylamine.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

benzylidenehydrazine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other hydrazones and azines.

    Biology: Studied for its potential antimicrobial and antitumor activities.

    Medicine: Investigated for its cytotoxic properties against cancer cell lines and its potential use in antitumorigenic therapy.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzaldehyde, hydrazone involves its interaction with various molecular targets and pathways. For instance, in the Wolff-Kishner reduction, the compound undergoes deprotonation and protonation steps, leading to the formation of nitrogen gas and a carbanion intermediate. This intermediate is then protonated to form the final alkane product .

Comparison with Similar Compounds

  • Benzaldehyde phenylhydrazone
  • Benzaldehyde semicarbazone
  • Benzaldehyde oxime

Comparison: benzylidenehydrazine is unique due to its specific azomethine linkage, which imparts distinct chemical reactivity and biological activity. Compared to benzaldehyde phenylhydrazone, it has a simpler structure and different reactivity patterns. Benzaldehyde semicarbazone and benzaldehyde oxime also differ in their functional groups and resulting chemical properties .

Properties

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

benzylidenehydrazine

InChI

InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2

InChI Key

CRKDNNLDFYKBEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 L flask equipped with a mechanical stirrer, thermometer, and addition funnel was charged with 250 mL of methanol and cooled to 0° C. Barium oxide (9.8 g, 64 mmol) was added portion-wise with exotherm. The reaction was cooled to 0° C., and hydrazine monohydrate (64.1 g, 1.28 mol) was slowly added. The reaction mixture was stirred for 10 minutes, after which time benzaldehyde (135.8 g, 1.28 mol) was added drop-wise over a 30 minute period. The reaction was then stirred for 1 hour, while maintaining a temperature below 8 (C. 1H NMR indicated the absence of ketone and a complete reaction. Ether (200 mL) was added, and the BaO was filtered through a bed of silica gel. The resultant clear filtrate was liberated of methanol on a rotary evaporator at or below room temperature. A large mass of bright yellow solid azine (1H-NMR (300 MHz, CDCl3) δ (ppm): 8.67 (s, 2H), 7.85 (m, 4H), 7.47 (m, 6H)), was removed by filtration, and the filtrate was distilled to provide ca. 12 g of distillate benzylidene-hydrazine. The material was stored under refrigeration. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.74 (s, 1H), 7.53 (m, 2H), 7.35 (m, 3H), 5.5 (br, 2H).
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
64.1 g
Type
reactant
Reaction Step Three
Quantity
135.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

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